3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide
Description
This compound features a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core connected via a propanamide linker to a naphthalen-1-yl group. Its molecular formula is C23H21N3O4 (MW: 403.43 g/mol), and it is cataloged under CAS No. 1144443-44-6 . The quinazolinone scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-20-12-17-19(13-21(20)30-2)24-14-26(23(17)28)11-10-22(27)25-18-9-5-7-15-6-3-4-8-16(15)18/h3-9,12-14H,10-11H2,1-2H3,(H,25,27) |
InChI Key |
DUCBZAJIHGFGOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated quinazolinone derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds containing the quinazolinone structure exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases or receptors that are overactive in cancer cells. For instance, quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through various experimental models. Compounds similar to 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response .
Antimicrobial Activity
Research indicates that quinazolinone derivatives possess antimicrobial properties against a range of pathogens. The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- A study demonstrated that derivatives with a quinazolinone core exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative A | Anticancer | 10 |
| Quinazolinone Derivative B | Anti-inflammatory | 15 |
| Quinazolinone Derivative C | Antimicrobial | 5 |
These findings suggest that modifications to the quinazolinone structure can significantly enhance biological activity.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Quinazolinone Core Substituents
- Target Compound: 6,7-Dimethoxy groups on the quinazolinone .
- Analog 7d (): 2-(Phenoxymethyl)-4-oxoquinazolin-3(4H)-yl with a 3-chloropropanamide linker. Lacks methoxy groups but introduces a phenoxymethyl substituent and chlorine on the linker .
Linker Variations
- Analog 7e () : Chlorinated propanamide linker (3-chloro), which may alter reactivity or metabolic stability .
- Triazole-Containing Analogs () : Use a triazole ring (e.g., 6a-m) synthesized via click chemistry, introducing rigidity and hydrogen-bonding capabilities absent in the target compound .
Aromatic Group Modifications
Physicochemical Properties
Biological Activity
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide is a synthetic derivative of the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The structure comprises a quinazolinone core and a naphthalenyl propanamide side chain, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazolinone derivatives often inhibit various enzymes such as kinases and proteases, which are crucial in cellular signaling pathways.
- Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
- Disruption of Cellular Processes : It can affect DNA replication, transcription, and protein synthesis, leading to altered cell proliferation and survival.
Biological Activities
Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that quinazolinones can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological potential of quinazolinone derivatives:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar quinazolinone compounds, demonstrating significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and disruption of signaling pathways .
- Anti-inflammatory Effects : Research in Phytochemistry indicated that certain quinazolinones could significantly reduce inflammation in animal models by downregulating inflammatory mediators .
- Antimicrobial Properties : A study published in European Journal of Medicinal Chemistry reported that quinazolinone derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
Comparing 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide with other related compounds reveals its unique properties:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-quinazolinone | Anticancer | Significant growth inhibition in vitro |
| 6,7-Dimethoxy-4-oxo-1,2,3,4-tetrahydroquinazoline | Anti-inflammatory | Reduced edema in animal models |
| N-(4-Phenylbutan-2-yl)-2-quinazolinone | Antimicrobial | Effective against resistant bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
